5-amino-2,3-dihydro-1H-pyrrol-2-one
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Overview
Description
5-amino-2,3-dihydro-1H-pyrrol-2-one is a heterocyclic compound featuring a five-membered ring structure with an amino group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2,3-dihydro-1H-pyrrol-2-one can be achieved through several methods:
Condensation of α,β-diketones and acetamides: This method involves the reaction of α,β-diketones with acetamides under acidic or basic conditions to form the desired pyrrol-2-one structure.
Selective Reduction of Maleimides: Maleimides can be selectively reduced followed by the addition of an organometallic reagent to yield this compound.
Oxidation of Pyrrolinones: Pyrrolinones can be oxidized using various oxidizing agents to produce the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-amino-2,3-dihydro-1H-pyrrol-2-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group at the 5-position can participate in substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include ceric ammonium nitrate and other metal-based oxidants.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
Scientific Research Applications
5-amino-2,3-dihydro-1H-pyrrol-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-amino-2,3-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrrolidinone: A structurally similar compound with a five-membered ring but lacking the amino group at the 5-position.
Pyrrolone: Another related compound with a similar ring structure but different functional groups.
Uniqueness
5-amino-2,3-dihydro-1H-pyrrol-2-one is unique due to the presence of the amino group at the 5-position, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
5-Amino-2,3-dihydro-1H-pyrrol-2-one (also known as dihydropyrrolone) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its effects on various cellular processes, potential therapeutic applications, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a five-membered ring structure containing an amino group and a carbonyl moiety. Its synthesis can be achieved through various methods, including multicomponent reactions and the use of sulfur ylides, which facilitate the formation of the pyrrolone framework without the need for transition metals .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Properties
Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in prostate cancer cells (LNCaP) via caspase activation and cytochrome C release . Another study highlighted their ability to inhibit growth in colon cancer cell lines such as HCT-116 and Colo-205, with GI50 values in the nanomolar range .
2. Antimicrobial Activity
this compound has been reported to possess potent antibacterial properties. Its derivatives have shown effectiveness against a range of bacterial strains by disrupting bacterial cell wall synthesis and inhibiting essential enzymatic pathways .
3. Enzyme Inhibition
The compound acts as an inhibitor of various enzymes, including carbonic anhydrases, which are crucial for maintaining acid-base balance in biological systems. Studies indicate that it demonstrates effective inhibition across multiple isoforms (hCA I, II) with Ki values in the low nanomolar range . This property suggests potential applications in treating conditions related to dysregulated acid-base homeostasis.
Case Studies and Research Findings
A comprehensive review of the literature reveals several notable findings regarding the biological activity of this compound:
The mechanisms underlying the biological activities of this compound are multifaceted:
Anticancer Mechanisms:
- Induction of apoptosis via mitochondrial pathways.
- Modulation of cell cycle regulators leading to G1 arrest.
Antimicrobial Mechanisms:
- Disruption of bacterial cell membrane integrity.
- Inhibition of specific metabolic pathways essential for bacterial survival.
Enzyme Inhibition:
- Competitive inhibition at the active site of carbonic anhydrases.
Properties
IUPAC Name |
5-amino-1,3-dihydropyrrol-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c5-3-1-2-4(7)6-3/h1H,2,5H2,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNWZCSYTNCNHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(NC1=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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